Ethyl 2-[(4-methyl-3-nitrophenyl)formamido]acetate
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Overview
Description
- Ethyl 2-[(4-methyl-3-nitrophenyl)formamido]acetate is a chemical compound with the molecular formula C₁₁H₁₂N₂O₅.
- It belongs to the class of esters, specifically formamidoacetates.
- The IUPAC name for this compound is ethyl [(4-nitrobenzoyl)amino]acetate .
- It is a solid with a melting point range of 147-149°C .
Preparation Methods
- Synthetic routes involve the reaction of ethyl acetate with 4-methyl-3-nitrobenzoyl chloride in the presence of a base.
- Industrial production methods may vary, but the key step is the formamido group formation.
Chemical Reactions Analysis
- Ethyl 2-[(4-methyl-3-nitrophenyl)formamido]acetate can undergo various reactions:
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the nitro group can lead to the corresponding amine.
Substitution: The formamido group can participate in substitution reactions.
- Common reagents include bases (for formamido group formation) and reducing agents (for nitro group reduction).
Scientific Research Applications
Chemistry: Used as a synthetic intermediate for more complex molecules.
Biology: May serve as a probe or substrate in enzyme studies.
Medicine: Investigated for potential pharmacological activities.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application.
- It may interact with cellular targets, enzymes, or receptors, leading to biological effects.
Comparison with Similar Compounds
- Ethyl 2-[(4-methyl-3-nitrophenyl)formamido]acetate is unique due to its specific substitution pattern.
- Similar compounds include other formamidoacetates and esters with nitrophenyl substituents .
Properties
Molecular Formula |
C12H14N2O5 |
---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
ethyl 2-[(4-methyl-3-nitrobenzoyl)amino]acetate |
InChI |
InChI=1S/C12H14N2O5/c1-3-19-11(15)7-13-12(16)9-5-4-8(2)10(6-9)14(17)18/h4-6H,3,7H2,1-2H3,(H,13,16) |
InChI Key |
GTSAZPWXUTZWMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |
Origin of Product |
United States |
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